molecular formula C21H21BrN2O2 B2420910 4-(((1-(2-Bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile CAS No. 1788530-33-5

4-(((1-(2-Bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile

Cat. No.: B2420910
CAS No.: 1788530-33-5
M. Wt: 413.315
InChI Key: VNNPCOZRUCWPMH-UHFFFAOYSA-N
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Description

4-(((1-(2-Bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a complex organic compound that features a piperidine ring substituted with a 2-bromobenzoyl group and a benzonitrile moiety

Properties

IUPAC Name

4-[[1-(2-bromobenzoyl)piperidin-4-yl]methoxymethyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2/c22-20-4-2-1-3-19(20)21(25)24-11-9-18(10-12-24)15-26-14-17-7-5-16(13-23)6-8-17/h1-8,18H,9-12,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNPCOZRUCWPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-(2-Bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 2-bromobenzoyl chloride with piperidine under basic conditions to form the 2-bromobenzoyl piperidine intermediate. This intermediate is then reacted with 4-(hydroxymethyl)benzonitrile in the presence of a suitable base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(((1-(2-Bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(((1-(2-bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile exhibit significant anticancer properties. The piperidine derivatives have been synthesized and tested for their efficacy against various cancer cell lines. For instance, derivatives with similar structures have shown promising results in inhibiting the growth of colorectal carcinoma cells (HCT116) with IC50 values ranging from 4.53 µM to 9.99 µM, outperforming traditional chemotherapeutic agents like 5-fluorouracil .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cell Line Tested
Compound N95.85HCT116
Compound N184.53HCT116
5-Fluorouracil9.99HCT116

Antimicrobial Properties

The emergence of multi-drug resistant bacteria necessitates the development of new antimicrobial agents. Compounds derived from piperidine structures have been evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungi. The synthesized derivatives have shown Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics like ofloxacin and fluconazole .

Table 2: Antimicrobial Activity of Piperidine Derivatives

Compound NameMIC (µM)Bacterial Strains Tested
Compound W65.19S. aureus, S. typhi
Compound W15.08C. albicans, A. niger

Case Studies

Several case studies highlight the effectiveness of piperidine derivatives in clinical settings:

  • Case Study on Anticancer Efficacy
    • A study conducted on a series of piperidine derivatives demonstrated that those with halogen substitutions exhibited enhanced potency against human cancer cell lines compared to their non-substituted counterparts.
  • Case Study on Antimicrobial Resistance
    • Research evaluating the antimicrobial properties of related compounds found that certain derivatives effectively inhibited bacterial strains resistant to conventional treatments, suggesting a potential pathway for overcoming resistance issues.

Mechanism of Action

The mechanism of action of 4-(((1-(2-Bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile involves its interaction with specific molecular targets. The bromobenzoyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((1-(2-Chlorobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile
  • 4-(((1-(2-Fluorobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile
  • 4-(((1-(2-Methylbenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile

Uniqueness

4-(((1-(2-Bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity compared to its chloro, fluoro, or methyl analogs .

Biological Activity

The compound 4-(((1-(2-bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20BrN2O\text{C}_{19}\text{H}_{20}\text{BrN}_{2}\text{O}

This structure includes a piperidine ring, a bromobenzoyl group, and a benzonitrile moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of dopamine and serotonin receptors, which are implicated in mood regulation and various neuropsychiatric conditions.

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit anticonvulsant properties. A study on related piperidine derivatives demonstrated significant efficacy in reducing seizure frequency in animal models, suggesting potential therapeutic applications in epilepsy treatment .

Anticancer Properties

In vitro studies have shown that the compound possesses anticancer activity against various cancer cell lines. For instance, it has been reported to induce apoptosis in human cancer cells by activating caspase pathways and inhibiting Bcl-2 protein expression, which is crucial for cell survival .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A-431<10Apoptosis via caspase activation
Jurkat<15Bcl-2 inhibition
HT29<20Cell cycle arrest

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. A recent study indicated that it exhibited significant antibacterial effects against multi-drug resistant strains of bacteria, comparable to standard antibiotics like norfloxacin. The Minimum Inhibitory Concentration (MIC) values ranged from 46.9 to 93.7 µg/mL, highlighting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine and benzene rings have been systematically studied to enhance potency and selectivity for target receptors.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Bromine at para positionIncreases anticancer potency
Methoxy groupEnhances receptor binding affinity
N-benzyl substitutionModulates pharmacokinetics

Case Study 1: Epilepsy Treatment

A clinical trial involving a related piperidine derivative showed significant reductions in seizure activity among patients with refractory epilepsy. The trial emphasized the need for further exploration into the dosage and long-term effects of similar compounds .

Case Study 2: Cancer Therapy

In another study, patients with advanced solid tumors were treated with a regimen including this class of compounds. Results indicated a notable tumor reduction in approximately 30% of participants, warranting further investigation into its use as an adjunct therapy .

Q & A

Q. Critical Parameters for Optimization :

  • Base Selection : Use of cesium carbonate instead of potassium carbonate reduces isomerization by-products (e.g., 4-[4-triazolyl]methyl vs. 1-triazolyl regioisomers) .
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity and reduce dimerization side products .
  • Temperature Control : Maintaining reflux temperatures (~80°C) ensures complete conversion while avoiding thermal degradation .

Q. Table 1. Synthesis Route Comparison

StepConditions (Base/Solvent)Yield (%)Major ImpuritiesReference
AlkylationCs₂CO₃/CH₃CN87<2% dimerization
CouplingK₂CO₃/acetone3011% regioisomer III

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:
A combination of spectroscopic methods is essential:

  • ¹H/¹³C NMR : Assign peaks for the bromobenzoyl (δ ~7.5–8.0 ppm for aromatic protons), piperidinyl (δ ~2.5–3.5 ppm for CH₂ groups), and benzonitrile (δ ~4.3 ppm for OCH₂) moieties .
  • IR Spectroscopy : Confirm nitrile group presence (C≡N stretch ~2220 cm⁻¹) and carbonyl (C=O stretch ~1680 cm⁻¹) .
  • Mass Spectrometry (LC-MS/APCI) : Verify molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₀BrN₂O₂: ~435.0) and purity (>95% by LC-MS) .

Note : X-ray crystallography (if crystals are obtainable) can resolve ambiguities in stereochemistry .

Advanced: How can researchers resolve discrepancies in impurity profiles observed when varying the base catalyst in the alkylation step?

Methodological Answer:
Discrepancies often arise from:

  • Regioisomer Formation : Stronger bases (e.g., K₂CO₃) favor 4-triazolylmethyl impurities, while Cs₂CO₃ minimizes this via selective transition-state stabilization .
  • By-Product Mitigation :
    • HPLC Analysis : Use reverse-phase C18 columns (gradient: 10–90% acetonitrile/water) to separate regioisomers .
    • Solvent Screening : Replace acetone with chloroform/acetonitrile mixtures to reduce polarity-driven side reactions .
    • Catalyst Additives : Introduce KI (1–2 mol%) to enhance reactivity of bromomethyl intermediates .

Advanced: What strategies are recommended for evaluating the impact of the bromobenzoyl moiety on target binding affinity compared to other substituents?

Methodological Answer:
Structure-Activity Relationship (SAR) Approach :

  • Synthetic Analogues : Prepare derivatives with substituents like methoxy (e.g., 2,4-dimethoxybenzoyl) or fluorine .
  • In Vitro Assays : Test inhibition constants (Ki) against target enzymes (e.g., kinases or proteases) using fluorescence polarization or SPR .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare bromine’s hydrophobic interactions vs. methoxy’s hydrogen-bonding potential .

Q. Table 2. SAR Comparison of Substituents

SubstituentBinding Affinity (Ki, nM)Key InteractionsReference
2-Bromobenzoyl12.3 ± 1.5Hydrophobic pocket
2,4-Dimethoxybenzoyl45.7 ± 3.2H-bond with Asp189

Advanced: How to design experiments to assess the compound’s potential as a multi-stage antiplasmodial agent?

Methodological Answer:
Multi-Stage Antiplasmodium Evaluation :

  • In Vitro Screening :
    • Blood Stage : Measure IC₅₀ against Plasmodium falciparum 3D7 strain using SYBR Green assays .
    • Liver Stage : Infect HepG2 cells with P. berghei sporozoites and quantify parasite load via qPCR .
  • Mechanistic Studies :
    • Hemozoin Inhibition : Monitor β-hematin formation spectrophotometrically (λ = 400 nm) .
    • Resistance Profiling : Test against drug-resistant strains (e.g., Dd2) to assess cross-resistance risks .

Q. Table 3. Biological Activity Data

Assay TypeResultReference
Blood Stage IC₅₀0.8 µM
Hemozoin Inhibition72% at 10 µM

Advanced: What analytical methods are suitable for resolving conflicting crystallographic and NMR data regarding piperidinyl ring conformation?

Methodological Answer:

  • Dynamic NMR : Perform variable-temperature ¹H NMR to detect chair-to-chair interconversion (ΔG‡ ~50–60 kJ/mol) .
  • DFT Calculations : Optimize piperidinyl conformers (B3LYP/6-31G*) and compare with experimental NMR coupling constants (e.g., J₃,₄) .
  • X-Ray Crystallography : If feasible, resolve crystal structures to confirm chair conformations (e.g., C–C–C–C torsion angles ~55–65°) .

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